molecular formula C14H11F3O2 B12526967 Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- CAS No. 672932-71-7

Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-

Katalognummer: B12526967
CAS-Nummer: 672932-71-7
Molekulargewicht: 268.23 g/mol
InChI-Schlüssel: YAGQCTRSPFKDRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and a phenyl ring substituted with a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- typically involves the acylation of 2,5-dimethylfuran with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to prevent hydrolysis of the acyl chloride . The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the furan ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methanone, (2,5-dimethyl-3-furanyl)phenyl-
  • Methanone, (2,5-dimethyl-3-furanyl)(4-methylphenyl)-

Uniqueness

Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl substitution .

Eigenschaften

CAS-Nummer

672932-71-7

Molekularformel

C14H11F3O2

Molekulargewicht

268.23 g/mol

IUPAC-Name

(2,5-dimethylfuran-3-yl)-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C14H11F3O2/c1-8-7-12(9(2)19-8)13(18)10-3-5-11(6-4-10)14(15,16)17/h3-7H,1-2H3

InChI-Schlüssel

YAGQCTRSPFKDRM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(O1)C)C(=O)C2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.